REACTION_SMILES
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[Br:1][c:2]1[c:3]2[cH:4][c:5]([Cl:14])[n:6][c:7]([O:12][CH3:13])[c:8]2[cH:9][cH:10][cH:11]1.[CH3:15][O-:16].[CH3:19][S:20]([CH3:21])=[O:22].[Na+:17].[OH2:18]>>[Br:1][c:2]1[c:3]2[cH:4][c:5]([O:16][CH3:15])[n:6][c:7]([O:12][CH3:13])[c:8]2[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nc(Cl)cc2c(Br)cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc2c(Br)cccc2c(OC)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |